molecular formula C19H17N4NaO3 B12705463 Sodium 2-((1-(2-ethylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoate CAS No. 93805-01-7

Sodium 2-((1-(2-ethylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoate

Cat. No.: B12705463
CAS No.: 93805-01-7
M. Wt: 372.4 g/mol
InChI Key: SJACULLOQZUZJS-UHFFFAOYSA-M
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Description

EINECS 298-481-7 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its unique properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of EINECS 298-481-7 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve multiple steps, including the use of catalysts and specific temperature and pressure conditions to achieve the desired chemical structure.

Industrial Production Methods: In industrial settings, the production of EINECS 298-481-7 is scaled up to meet commercial demands. This involves the use of large-scale reactors and continuous production processes. The industrial methods focus on optimizing yield and minimizing waste, ensuring that the compound is produced efficiently and sustainably.

Chemical Reactions Analysis

Types of Reactions: EINECS 298-481-7 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: The reactions involving EINECS 298-481-7 typically use common reagents such as acids, bases, and oxidizing agents. The conditions for these reactions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of EINECS 298-481-7 depend on the specific reagents and conditions used. These products are often intermediates or final compounds used in various applications, including pharmaceuticals and industrial chemicals.

Scientific Research Applications

EINECS 298-481-7 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, the compound is used to investigate cellular processes and interactions. In medicine, EINECS 298-481-7 is explored for its potential therapeutic effects and as a precursor for drug development. Additionally, the compound has industrial applications, including its use as a raw material in the production of various chemicals and materials .

Mechanism of Action

The mechanism of action of EINECS 298-481-7 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds: EINECS 298-481-7 can be compared with other similar compounds listed in the EINECS inventory. These compounds share structural similarities and may have overlapping applications. Some of the similar compounds include:

Uniqueness: What sets EINECS 298-481-7 apart from these similar compounds is its unique combination of properties and applications. While other compounds may share certain characteristics, EINECS 298-481-7’s specific structure and reactivity make it particularly valuable for certain scientific and industrial applications.

Biological Activity

Sodium 2-((1-(2-ethylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoate, a compound with the CAS number 93805-01-7, has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

PropertyValue
Molecular FormulaC19H17N4NaO3
Molecular Weight372.35 g/mol
Boiling Point577.9 ºC
Flash Point303.3 ºC
LogP1.988

The compound's biological activity is primarily attributed to its azo group and pyrazole moiety, which are known to interact with various biological targets. Research indicates that these structures can modulate enzyme activity and influence cellular signaling pathways.

Anticancer Activity

This compound has demonstrated significant anticancer properties in various studies:

  • Cell Proliferation Inhibition : In vitro studies have shown that the compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines were reported to be approximately 22.54 µM and 3.0 µM, respectively, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
  • Mechanistic Insights : The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells, which has been attributed to the compound's ability to interfere with DNA synthesis and repair mechanisms .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties:

  • Cyclooxygenase Inhibition : Studies have shown that this compound selectively inhibits COX-2 over COX-1, with a selectivity index of 3.46. This suggests its potential use in treating inflammatory conditions without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Scavenging Activity : The compound has demonstrated significant antioxidant activity by scavenging free radicals, which contributes to its anti-inflammatory effects .

Case Studies and Research Findings

Several studies have focused on the pharmacological evaluation of this compound:

  • Study on Anticancer Activity : A recent study evaluated a series of pyrazole derivatives, including this compound, for their anticancer efficacy against multiple cell lines. The results indicated that modifications in the molecular structure significantly influenced their potency against tumor cells .
  • Toxicological Profile : Preliminary toxicological assessments have indicated a favorable safety profile at therapeutic doses, making it a candidate for further clinical development .

Properties

CAS No.

93805-01-7

Molecular Formula

C19H17N4NaO3

Molecular Weight

372.4 g/mol

IUPAC Name

sodium;2-[[1-(2-ethylphenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]benzoate

InChI

InChI=1S/C19H18N4O3.Na/c1-3-13-8-4-7-11-16(13)23-18(24)17(12(2)22-23)21-20-15-10-6-5-9-14(15)19(25)26;/h4-11,17H,3H2,1-2H3,(H,25,26);/q;+1/p-1

InChI Key

SJACULLOQZUZJS-UHFFFAOYSA-M

Canonical SMILES

CCC1=CC=CC=C1N2C(=O)C(C(=N2)C)N=NC3=CC=CC=C3C(=O)[O-].[Na+]

Origin of Product

United States

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